Drospirenone

Hypertension Research Cardiovascular Pharmacology Electrolyte Balance

Drospirenone (DRSP) is a 17α-spirolactone progestin distinct from 19-nortestosterone and 17α-hydroxyprogesterone classes, delivering combined progestogenic, antimineralocorticoid (8× spironolactone potency), and antiandrogenic (≈30% of cyproterone acetate) activity with negligible glucocorticoid receptor binding. This unique fingerprint makes it the definitive ligand for selective PR/MR modulation studies, hypertension/fluid-balance research, and antiandrogen benchmarking. In formulation science, its poorly water-soluble profile—overcome 878-fold by liposomal delivery—establishes it as a model API for advanced bioavailability technologies. Choose Drospirenone to eliminate confounding off-target effects and ensure reproducible, translationally relevant data.

Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
CAS No. 67392-87-4
Cat. No. B1670955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone
CAS67392-87-4
Synonyms1,2-dihydro-spirorenone
1,2-dihydrospirorenone
6beta,7beta,15beta,16beta-dimethylen-3-oxo-17alpha-pregn-4-en-21,17-carbolacton
dihydrospirorenone
drospirenone
ZK 30595
ZK30595
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
InChIInChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1
InChIKeyMETQSPRSQINEEU-HXCATZOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 80 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.25e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Drospirenone (CAS 67392-87-4): Procurement and Selection Guide for a Distinct Spironolactone-Derived Progestin


Drospirenone (DRSP, CAS 67392-87-4) is a synthetic progestin, chemically described as a 17α-spirolactone derivative, which distinguishes it from other progestin classes like 19-nortestosterone or 17α-hydroxyprogesterone derivatives [1]. Its pharmacological profile, defined by combined progestogenic, antimineralocorticoid, and antiandrogenic activities, is established through a unique pattern of binding to steroid hormone receptors [2]. This specific profile makes it a critical reference compound for research in endocrinology, reproductive biology, and cardiovascular pharmacology, where the off-target effects of other progestins can confound results.

Why Drospirenone (CAS 67392-87-4) Cannot Be Simply Substituted with Other Progestins in Research and Development


Substituting drospirenone with a generic progestin based solely on progestogenic activity is scientifically invalid due to its unique receptor selectivity fingerprint. While most synthetic progestins are derived from 19-nortestosterone or 17α-hydroxyprogesterone, drospirenone is an analogue of the mineralocorticoid antagonist spironolactone, resulting in a fundamentally different off-target profile [1]. Specifically, it exhibits high affinity for the mineralocorticoid receptor (MR) and low affinity for the glucocorticoid receptor (GR), a combination that is not replicated by other clinically available progestins [2]. This unique profile directly impacts key experimental endpoints related to fluid balance, blood pressure, and androgen-dependent processes, which would be misinterpreted if a standard progestin like levonorgestrel or medroxyprogesterone acetate were used instead.

Quantitative Evidence for Drospirenone (CAS 67392-87-4) Differentiation Against Key Comparators


Mineralocorticoid Receptor Antagonism: Potency Comparison of Drospirenone vs. Spironolactone

Drospirenone's antimineralocorticoid potency is quantified as being 8-fold greater than that of spironolactone, its structural analogue [1]. This is functionally defined as 3 mg of drospirenone providing equivalent antimineralocorticoid activity to 25 mg of spironolactone [1]. This differential potency is a key consideration for dosing in experimental models of hypertension and electrolyte imbalance. Furthermore, a 2020 study confirmed that drospirenone displays significantly greater MR antagonist potency for transactivation than spironolactone, alongside levonorgestrel and nomegestrel acetate, while other progestins like medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) were significantly less potent [2].

Hypertension Research Cardiovascular Pharmacology Electrolyte Balance

Antiandrogenic Activity: Direct Potency Comparison of Drospirenone vs. Cyproterone Acetate

In preclinical models, the antiandrogenic potency of drospirenone is approximately 30% that of cyproterone acetate (CPA), the progestin with the most potent antiandrogenic activity [1][2]. Specifically, in an in vivo model using castrated, testosterone-substituted juvenile rats, drospirenone's potency to inhibit accessory sex gland growth was found to be about one-third that of CPA [2]. Despite this lower potency in a specific animal model, a direct clinical comparison of oral contraceptives containing either drospirenone (3 mg) or cyproterone acetate (2 mg), both combined with ethinyl estradiol (30 or 35 µg respectively), showed that drospirenone was at least as effective as CPA in treating mild-to-moderate acne [3].

Androgen Receptor Signaling Dermatological Research Endocrine Disruption

Receptor Binding Profile: Differential Glucocorticoid Receptor Affinity of Drospirenone vs. Natural Progesterone

A head-to-head receptor binding study demonstrated that while drospirenone and natural progesterone share a similar profile of high affinity for the progesterone receptor (PR) and mineralocorticoid receptor (MR) and low binding to the androgen receptor (AR), they differ critically in their interaction with the glucocorticoid receptor (GR) [1]. Progesterone showed considerable binding to GR, whereas drospirenone exhibited only low binding to this receptor [1]. Furthermore, in transactivation assays, drospirenone was devoid of glucocorticoid activity, in contrast to progesterone [1].

Nuclear Receptor Profiling Steroid Hormone Biology Off-Target Screening

Pharmacokinetic Distinction: Long Half-Life and Lack of Active Metabolites in Drospirenone vs. Spironolactone

A key pharmacokinetic differentiation exists between drospirenone and its structural analogue, spironolactone. Drospirenone exhibits a long terminal half-life of 30–35 hours and is characterized by a complete lack of active metabolites, which contrasts with spironolactone's complex metabolic profile involving several active canrenone derivatives [1]. This single-entity pharmacology simplifies the interpretation of in vivo study results, as all observed effects can be directly attributed to the parent compound rather than a mixture of active metabolites. The half-life of drospirenone (30-34 hours) also provides a practical advantage in progestin-only pill regimens, maintaining ovulation inhibition even after a scheduled 24-hour delay in pill intake, a property not shared by other progestin-only pills like those containing levonorgestrel or desogestrel [2].

Pharmacokinetics Drug Metabolism In Vivo Dosing

Defined Research and Development Applications for Drospirenone (CAS 67392-87-4) Based on Verified Differentiation


In Vivo Models of Hypertension and Electrolyte Balance: A Defined Antimineralocorticoid Tool

Drospirenone is the optimal progestin for research in hypertension and fluid/electrolyte homeostasis due to its quantifiable antimineralocorticoid potency. With an established potency of 8-fold that of spironolactone, researchers can achieve significant MR antagonism at a low, well-defined dose [1]. This allows for the investigation of progestin effects on blood pressure without the confounding influence of MR-mediated sodium and water retention seen with other progestins [1].

Investigating Androgen-Dependent Conditions: A Validated Comparator to Cyproterone Acetate

Drospirenone serves as a well-characterized tool for studying antiandrogenic effects. Its potency, defined as approximately 30% that of cyproterone acetate in preclinical models, provides a benchmark for comparing the efficacy of novel antiandrogenic compounds [2][3]. Furthermore, its proven clinical efficacy in reducing acne lesions (62.5% reduction) allows for direct translation of findings from preclinical models to potential clinical outcomes in dermatological research [4].

Selective Activation of Progesterone and Mineralocorticoid Receptors in the Absence of Glucocorticoid Receptor Cross-Reactivity

In cellular and molecular biology assays requiring selective modulation of PR and MR without activating GR, drospirenone is a superior ligand compared to natural progesterone. Its low binding affinity for GR and lack of glucocorticoid activity ensure that experimental outcomes are not confounded by GR-mediated transcriptional effects [5]. This makes it an essential reagent for studying the specific functions of PR and MR in systems where GR is also expressed.

Formulation Development for Poorly Water-Soluble Progestins

Drospirenone presents a significant challenge in formulation science due to its low water solubility and chemical instability. A recent study demonstrated that a liposome-based hydrogel delivery system could increase its solubility by 878-fold and achieve an encapsulation efficiency of 84% [6]. This makes drospirenone a valuable model compound for developing and validating advanced drug delivery technologies aimed at enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drospirenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.